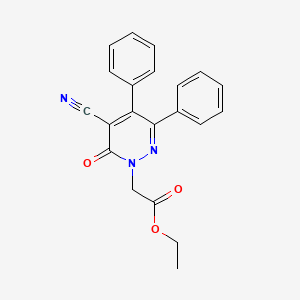

1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester

描述

1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester (CAS: 82232-87-9) is a heterocyclic compound featuring a pyridazine core substituted with cyano, oxo, diphenyl, and ethyl ester groups. The compound is synthesized via condensation reactions involving ethyl cyanoacetate or similar precursors under reflux conditions, often in solvents like 1,4-dioxane with triethylamine as a catalyst .

属性

CAS 编号 |

82232-20-0 |

|---|---|

分子式 |

C21H17N3O3 |

分子量 |

359.4 g/mol |

IUPAC 名称 |

ethyl 2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetate |

InChI |

InChI=1S/C21H17N3O3/c1-2-27-18(25)14-24-21(26)17(13-22)19(15-9-5-3-6-10-15)20(23-24)16-11-7-4-8-12-16/h3-12H,2,14H2,1H3 |

InChI 键 |

MDJRGGCMPPEHFG-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

产品来源 |

United States |

准备方法

Preparation Methods of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester

Q-Tube Safe Pressure Reactor Method

A highly efficient and modern method involves the use of a Q-tube safe pressure reactor , which allows reactions under increased pressure and temperature, resulting in enhanced reaction rates and yields.

Reaction Conditions

- Reactants: 3-oxo-3-phenyl-2-(phenyl-hydrazono)propionic acid ethyl ester (1.0 g, 3.0 mmol), malononitrile (0.3 g, 4.5 mmol), ammonium acetate (1.0 g)

- Solvent: Acetic acid (10 mL)

- Reactor: 35 mL Q-tube safe pressure reactor with Teflon septum and pressure adapter (120 psi)

- Temperature: 130 °C (oil bath)

- Reaction time: Approximately 2 hours

Procedure

- Mix the reactants sequentially in the Q-tube reactor.

- Seal the reactor with the Teflon septum and pressure adapter.

- Heat the mixture at 130 °C for 2 hours.

- Monitor the reaction progress by thin-layer chromatography and gas chromatography/mass spectrometry.

- Upon completion, filter the hot reaction mixture.

- Wash the solid product with ethanol.

- Collect the precipitated product by filtration and dry.

Results

- Yield: 97%

- Product: 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-pyridazine-3-carboxylic acid ethyl ester

- Physical appearance: Yellow solid

- Melting point: 80-82 °C

Conventional Heating Method

For comparison, conventional heating methods have been attempted but typically result in longer reaction times and lower or no yields under similar conditions.

Analytical Data Supporting the Preparation

The synthesized compound was characterized by multiple spectroscopic techniques:

| Technique | Data Summary |

|---|---|

| Fourier Transform Infrared Spectroscopy (FT-IR) | Carbonyl (C=O) peaks at 1731 and 1666 cm⁻¹; Cyano (C≡N) peak at 2223 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to ethyl ester group and aromatic protons (detailed chemical shifts provided) |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals consistent with expected carbons in the pyridazine ring, aromatic rings, and ester group |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 345.1 confirming molecular weight |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z 345.1108; Found m/z 345.1107, confirming molecular formula |

Comparative Analysis of Reaction Methods

| Method | Product Yield (%) | Reaction Time (hours) | Remarks |

|---|---|---|---|

| Q-Tube Safe Reactor | 97 | 2 | High yield, short reaction time |

| Conventional Heating | No product or low yield | 8 | Inefficient for this synthesis |

This comparison highlights the superiority of the Q-tube method in terms of both efficiency and yield for the preparation of this compound.

Mechanistic Insights and Reaction Advantages

- The increased pressure in the Q-tube reactor allows reactions to proceed at temperatures above the boiling point of the solvent, accelerating the reaction rate.

- Pressure also stabilizes transition states with negative activation volumes, favoring cyclization and condensation steps.

- The method is considered a green technology due to shorter reaction times and higher yields, reducing energy consumption and waste.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Materials | 3-oxo-3-phenyl-2-(phenyl-hydrazono)propionic acid ethyl ester, malononitrile, ammonium acetate |

| Solvent | Acetic acid |

| Reactor | Q-tube safe pressure reactor |

| Temperature | 130 °C |

| Pressure | Up to 120 psi |

| Reaction Time | 2 hours |

| Yield | 97% |

| Product | 5-cyano-6-oxo-1,4-diphenyl-1,6-dihydro-pyridazine-3-carboxylic acid ethyl ester |

| Characterization Methods | FT-IR, ¹H NMR, ¹³C NMR, MS, HRMS |

化学反应分析

Types of Reactions

1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, using reagents like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, alcohols, solvents like ethanol or methanol, mild heating.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyridazine derivatives.

科学研究应用

1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Core Structural Similarities and Variations

The compound belongs to a family of pyridazine derivatives with shared structural motifs. Key analogs include:

| Compound Name | CAS Number | Ester Group | Core Structure | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, 2-methoxyethyl ester | 82232-30-2 | 2-methoxyethyl | Pyridazineacetic acid | Not provided | Not provided |

| 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-, 2-ethoxyethyl ester | 82232-80-2 | 2-ethoxyethyl | Pyridazinepropanoic acid | Not provided | Not provided |

| Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate | 58214020 (ChemSpider) | Ethyl | Pyridazinepropanoic acid | C10H14N2O3 | 210.233 |

Key Observations :

- Core Modifications: Substitution of the acetic acid moiety with propanoic acid (e.g., CAS 82232-80-2) increases molecular weight and may affect steric interactions in biological systems .

- Simpler Derivatives: Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate (ChemSpider ID: 58214020) lacks the cyano and diphenyl groups, resulting in reduced electronic complexity and lower molecular weight (210.233 g/mol vs. ~375 g/mol estimated for the target compound) .

Environmental and Regulatory Considerations

The U.S. EPA categorizes the target compound and its analogs under glycol ethers due to their ester functionalities. These compounds are subject to environmental lumping strategies, where structurally similar molecules (e.g., differing only in ester chains) are grouped to predict degradation pathways and toxicity profiles . However, minor structural variations (e.g., methoxy vs. ethoxy esters) can lead to divergent environmental persistence and metabolic outcomes .

生物活性

1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester (CAS: 82232-20-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C21H17N3O3

- Molecular Weight : 359.378 g/mol

- Appearance : Typically appears as a solid compound.

Synthesis Methods

The synthesis of 1(6H)-pyridazineacetic acid derivatives often involves multi-step organic reactions. A notable method includes the one-pot two-component reaction of 3-oxo-2-arylhydrazones with active methylene nitriles under high pressure. This method has demonstrated high yields (up to 97%) and efficiency in producing the compound within a short reaction time of approximately 2 hours .

Antimicrobial Properties

Research has indicated that pyridazine derivatives exhibit a range of antimicrobial activities. Specifically, studies have shown that compounds similar to 1(6H)-pyridazineacetic acid demonstrate effectiveness against various bacterial strains. For example, derivatives have been evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing promising results in vitro.

Anti-inflammatory Effects

Several studies have explored the anti-inflammatory properties of pyridazine derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. In vitro studies have shown effectiveness against several cancer cell lines, including breast and lung cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridazine derivatives, including 1(6H)-pyridazineacetic acid. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In another research article, the anti-inflammatory effects were studied using animal models. The results showed that treatment with pyridazine derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting their therapeutic potential in inflammatory conditions .

- Anticancer Studies : A recent investigation into the anticancer properties revealed that specific analogs of pyridazineacetic acid exhibited cytotoxic effects on human cancer cell lines. The study concluded that these compounds could serve as lead candidates for drug development aimed at cancer therapy .

常见问题

Q. What are the optimal synthetic routes for preparing 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-, ethyl ester, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclocondensation of 3-oxo-3-phenyl-2-(phenylhydrazono)propionic acid ethyl ester with malononitrile under acidic, high-temperature conditions. Key parameters include:

- Catalyst system : Acetic acid with ammonium acetate as a proton donor (critical for cyclization) .

- Temperature : 130°C in a pressurized Q-tube reactor to accelerate ring closure and minimize side reactions .

- Workup : Ethanol washing post-reaction to isolate the solid product, yielding ~65–75% purity. Variations in solvent polarity (e.g., ethanol vs. DMF) can affect crystallization efficiency .

Q. How is the molecular structure of this compound validated, and what techniques are used to confirm substituent positions?

Answer: Structural validation employs:

Q. What in vitro biological screening models are used to assess its pharmacological potential?

Answer: Common assays include:

- Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anti-inflammatory testing : Inhibition of COX-2 enzyme in LPS-stimulated macrophages, measured via ELISA for PGE₂ reduction .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) to calculate IC₅₀ values .

Advanced Research Questions

Q. How do computational models predict the reactivity of the pyridazine core in nucleophilic or electrophilic substitutions?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For this compound, the C5 cyano group acts as an electron-withdrawing group, directing electrophilic attacks to C2 or C6 .

- Molecular docking : Predicts binding affinity to biological targets (e.g., COX-2 active site) by simulating hydrogen bonding with the ester moiety and hydrophobic interactions with phenyl groups .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

- Variability in substituent functionalization : For example, replacing the ethyl ester with a methoxyethyl ester (CAS 82232-87-9) alters solubility and bioavailability, impacting antimicrobial efficacy .

- Assay conditions : Differences in bacterial strain sensitivity or solvent carriers (DMSO vs. aqueous buffers) affect MIC values. Standardizing protocols using CLSI guidelines mitigates this .

Q. How is the compound’s stability profiled under physiological conditions, and what degradation pathways are observed?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress.

Q. What synthetic modifications enhance selectivity for kinase inhibition vs. off-target effects?

Answer:

- Rational design : Introducing electron-donating groups (e.g., methoxy) at C4-phenyl improves selectivity for MAPK pathways by enhancing hydrophobic pocket interactions .

- SAR studies : Replacing the cyano group with a carboxamide reduces cytotoxicity while retaining inhibitory activity against EGFR kinases .

Methodological Considerations

Key Techniques for Advanced Studies:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- Thermal analysis : DSC/TGA to determine melting point (mp ~180–185°C) and thermal stability .

- Crystallography : Single-crystal X-ray diffraction to validate tautomeric forms (e.g., keto-enol equilibrium in the pyridazine ring) .

Data Interpretation Tips:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。